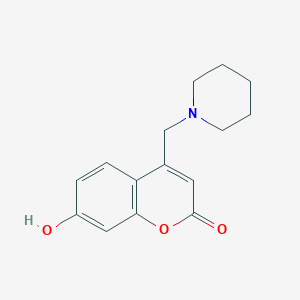
4-(Piperidin-1-ylmethyl)-7-hydroxy-2h-chromen-2-one
Descripción general
Descripción
4-(Piperidin-1-ylmethyl)-7-hydroxy-2h-chromen-2-one, also known as P7C3, is a compound that has gained significant attention in the scientific community due to its neuroprotective properties. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to explore the potential applications of P7C3 in the field of neuroprotection.
Aplicaciones Científicas De Investigación
Anticancer Activity :
- A study by El-Agrody et al. (2020) synthesized derivatives of 4-hydroxy-2H-chromen-2-one, showing excellent antitumor activity against breast, colon, and liver cancer cell lines. These compounds induced cell cycle arrest at the G2/M phases and triggered apoptosis in cancer cells (El-Agrody et al., 2020).
Antibacterial and Antioxidant Properties :
- Al-ayed (2011) reported that certain derivatives displayed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as antioxidant activities (Al-ayed, 2011).
Antimicrobial and Antioxidant Activity :
- Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their derivatives, showing antimicrobial and antioxidant activity (Hatzade et al., 2008).
Analgesic and Anticonvulsant Activities :
- Abdelwahab et al. (2022) synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile derivatives, which exhibited potential analgesic and anticonvulsant activities (Abdelwahab et al., 2022).
Cytotoxic Activities and Estrogen Receptor Binding Affinity :
- A study by Parveen et al. (2017) evaluated derivatives against breast cancer cell lines, showing better anti-proliferative activities than the drug curcumin. They also performed molecular docking with active compounds, indicating good binding affinity (Parveen et al., 2017).
Synthesis and Bioavailability Studies :
- Thabet et al. (2022) communicated a method for the synthesis of a related compound, indicating suitable physicochemical properties, drug-likeness features, and good oral bioavailability (Thabet et al., 2022).
Antimicrobial, Antifungal, and Antimalarial Activity :
- Shah et al. (2016) synthesized novel derivatives with significant antimicrobial, antifungal, and antimalarial activities (Shah et al., 2016).
Synthesis of Derivatives and Biological Evaluation :
- Alizadeh and Ghanbaripour (2014) reported an efficient synthesis of derivatives by a one-pot, three-component reaction, offering ease of handling and good yields (Alizadeh & Ghanbaripour, 2014).
Propiedades
IUPAC Name |
7-hydroxy-4-(piperidin-1-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-12-4-5-13-11(8-15(18)19-14(13)9-12)10-16-6-2-1-3-7-16/h4-5,8-9,17H,1-3,6-7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXLVSXQTJTCLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


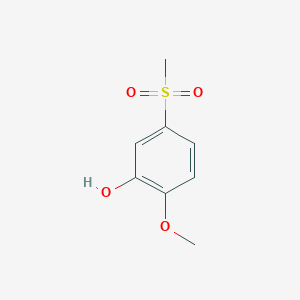
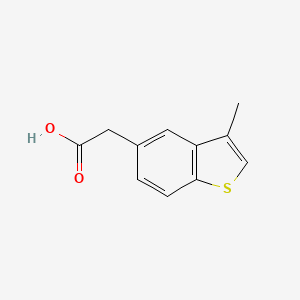
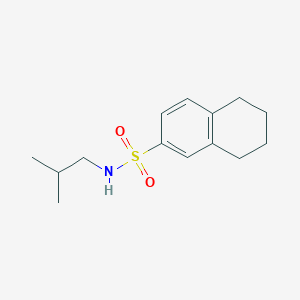
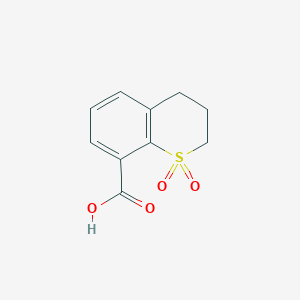

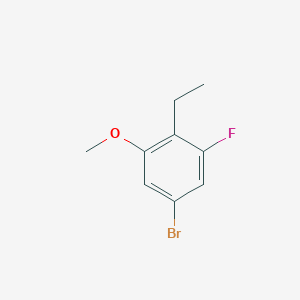
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
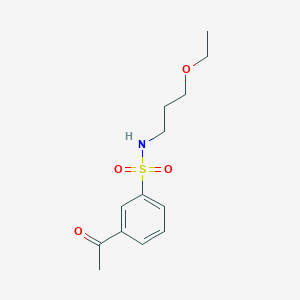

![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-3'-one](/img/structure/B7628603.png)
![3,4-dimethyl-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7628619.png)

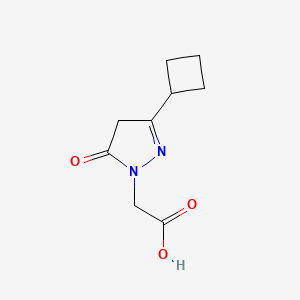
![2-[3-(4-fluorophenyl)-5-oxo-4H-pyrazol-1-yl]acetic acid](/img/structure/B7628645.png)
